molecular formula C21H24O2 B12539869 1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 142450-47-3

1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)

Cat. No.: B12539869
CAS No.: 142450-47-3
M. Wt: 308.4 g/mol
InChI Key: YYLSJPOTCXTQMT-UHFFFAOYSA-N
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Description

1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a pentane backbone with two oxy groups and two ethenylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,5-dibromopentane with 4-vinylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the oxy groups from the 4-vinylphenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The ethenyl groups can be reduced to form ethyl groups.

    Substitution: The oxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often used.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components through its ethenyl and oxy groups, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Pentane-1,5-diylbis(oxy)]bis[heptadecafluorononene]
  • 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline
  • 1,1’-(Pentane-1,5-diyl)bis[1-methylpyrrolidinium] dibromide

Uniqueness

1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is unique due to its combination of ethenylbenzene groups and a flexible pentane backbone. This structure imparts unique properties such as high reactivity and the ability to form diverse derivatives, making it valuable in various applications .

Properties

CAS No.

142450-47-3

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-ethenyl-4-[5-(4-ethenylphenoxy)pentoxy]benzene

InChI

InChI=1S/C21H24O2/c1-3-18-8-12-20(13-9-18)22-16-6-5-7-17-23-21-14-10-19(4-2)11-15-21/h3-4,8-15H,1-2,5-7,16-17H2

InChI Key

YYLSJPOTCXTQMT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C=C

Origin of Product

United States

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